

# Application of SuFEx Click Chemistry in Radiotracer Development: A Detailed Guide

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The landscape of positron emission tomography (PET) tracer development is being revolutionized by the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This powerful conjugation strategy offers an exceptionally rapid, efficient, and versatile method for the late-stage introduction of fluorine-18 ( $^{18}\text{F}$ ), the most commonly used radioisotope in PET imaging. This document provides detailed application notes and experimental protocols for leveraging SuFEx chemistry in the development of novel radiotracers.

## Introduction to SuFEx in Radiochemistry

SuFEx chemistry, a set of near-perfect click reactions, relies on the robust and selective reactivity of the sulfonyl fluoride ( $-\text{SO}_2\text{F}$ ) group. In the context of radiotracer development, the key reaction is the isotopic exchange of a non-radioactive fluorine-19 ( $^{19}\text{F}$ ) atom on an aryl fluorosulfate precursor with a radioactive  $^{18}\text{F}$  atom. This exchange is remarkably fast, often completing in seconds to minutes at room temperature, a significant advantage given the short 109.8-minute half-life of  $^{18}\text{F}$ .<sup>[1][2]</sup>

The mild reaction conditions and high efficiency of  $^{18}\text{F}$ SuFEx make it compatible with a wide range of sensitive biomolecules and complex drug candidates, allowing for a "late-stage"

radiolabeling approach. This means the  $^{18}\text{F}$  can be introduced at the final step of the synthesis, preserving the integrity of the targeting molecule and simplifying the overall process.[1][2]

## Key Advantages of SuFEx in Radiotracer Development:

- **Ultrafast Reaction Kinetics:** Radiolabeling is often complete within 30 seconds to 5 minutes at room temperature.[1][3][4]
- **High Radiochemical Yields (RCY):** SuFEx reactions consistently produce high RCYs, frequently in the range of 83-100%. [1][4][5]
- **High Molar Activity ( $A_m$ ):** The method allows for the preparation of radiotracers with high molar activity, a critical factor for in vivo imaging. [1][4][5]
- **Simplified Purification:** The clean and efficient nature of the reaction often obviates the need for time-consuming high-performance liquid chromatography (HPLC) purification, with simple cartridge filtration being sufficient. [1][5]
- **Broad Substrate Scope:** The chemical orthogonality of the SuFEx reaction makes it compatible with a diverse array of functional groups, enabling the labeling of a wide variety of molecules. [1]
- **Automation Compatibility:** The simplicity of the process makes it readily adaptable for automated radiosynthesis modules. [1][5][6]

## Applications in Radiotracer Development

The utility of SuFEx click chemistry has been demonstrated in the development of radiotracers for a variety of biological targets, including:

- **Oncology:**
  - **Poly(ADP-ribose) polymerase 1 (PARP1):** A rationally designed aryl [ $^{18}\text{F}$ ]fluorosulfate has been used for probing subcutaneous tumors in vivo. [1][5]

- Fibroblast Activation Protein (FAP): Novel  $^{18}\text{F}$ -labeled FAP inhibitors have been synthesized for cancer imaging.[6][7]
- Neuroscience:
  - Metabotropic Glutamate Receptor 4 (mGluR4): A picolinamide derivative was efficiently radiolabeled to study mGluR4 in the brain.[3]
  - $\beta$ -Amyloid Plaques: Novel [ $^{18}\text{F}$ ]-aryl fluorosulfate PET radiotracers have been developed for imaging  $\beta$ -amyloid plaques in Alzheimer's disease.[8]

## Quantitative Data Summary

The following tables summarize the key quantitative data from various studies employing SuFEx click chemistry for radiotracer development.

Radiotracer Target	Precursor	Reaction Time	Radiochemical Yield (RCY)	Molar Activity (Am)	Purification	Reference
PARP1	Aryl Fluorosulfate	30 seconds	83-100% (median 98%)	280 GBq/ $\mu$ mol	Cartridge Filtration	[1][5]
mGluR4	Picolinamide Derivative	5 seconds	>90%	Not Reported	Not Specified	[3]
$\beta$ -Amyloid Plaques	Aryl Fluorosulfate	30 seconds	>95%	Not Reported	Solid-Phase Extraction (SPE)	[8]
FAP Inhibitors	Aryl Fluorosulfate	5 minutes	33-57% (isolated)	Not Reported	C18 Cartridge	[6]
Various	25 diverse aryl fluorosulfates	30 seconds	83-100%	up to 281 GBq/ $\mu$ mol	Cartridge Filtration	[9]

## Experimental Protocols

### General Protocol for [ $^{18}$ F]SuFEx Radiolabeling

This protocol provides a general framework for the manual radiosynthesis of an aryl [ $^{18}$ F]fluorosulfate tracer. Optimization may be required for specific precursors.

Materials and Reagents:

- Aryl fluorosulfate precursor
- Anhydrous acetonitrile (MeCN)

- [ $^{18}\text{F}$ ]Fluoride in [ $^{18}\text{O}$ ]H<sub>2</sub>O (from cyclotron)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) or Tetraethylammonium bicarbonate (Et<sub>4</sub>NHCO<sub>3</sub>)
- Kryptofix 2.2.2 (K<sub>222</sub>)
- Sep-Pak QMA and C18 cartridges
- Ethanol (EtOH)
- Water for injection

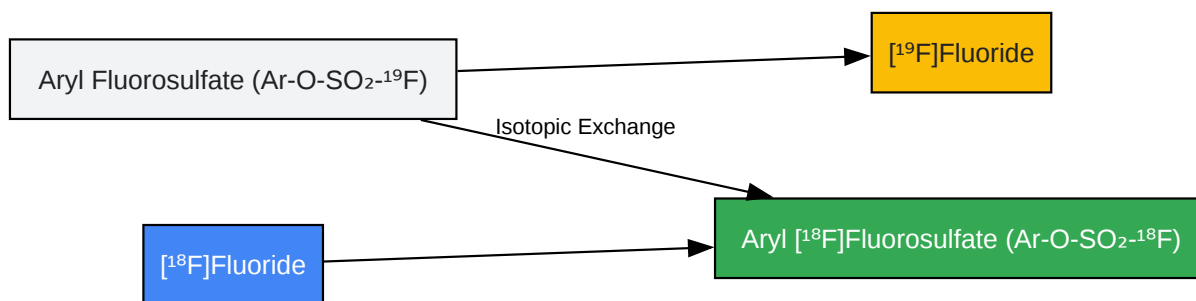
#### Procedure:

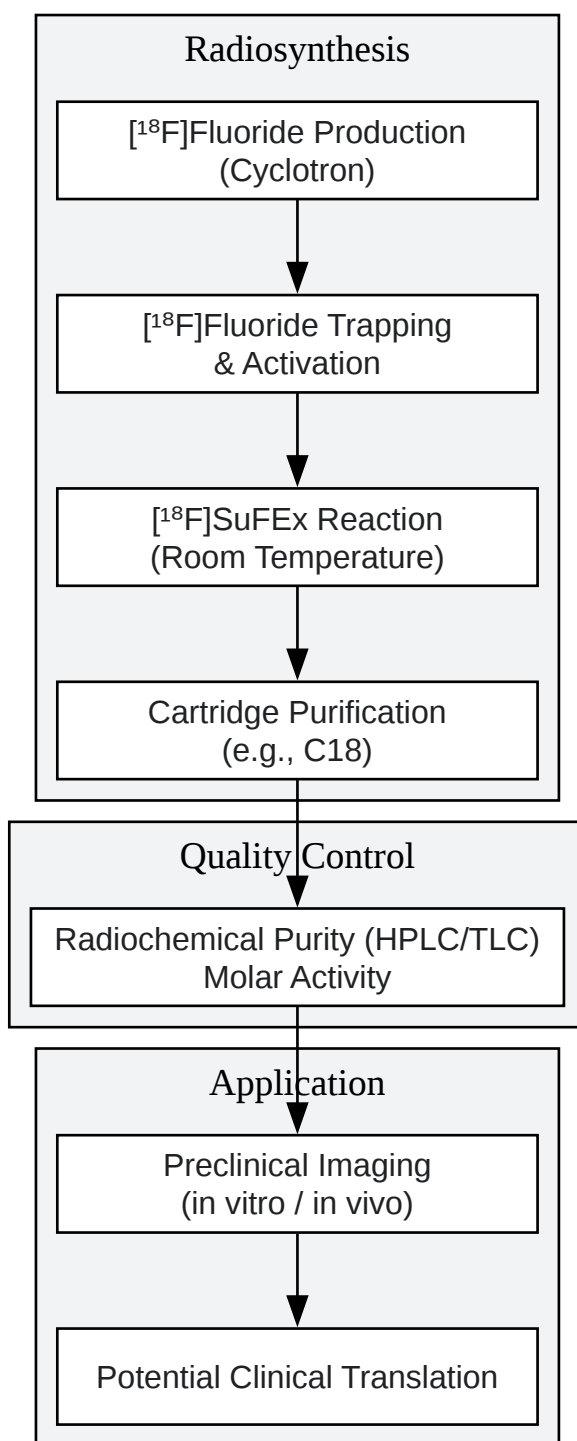
- [ $^{18}\text{F}$ ]Fluoride Trapping and Elution:
  - Load the aqueous [ $^{18}\text{F}$ ]fluoride solution onto a pre-conditioned QMA cartridge.
  - Wash the cartridge with water for injection to remove [ $^{18}\text{O}$ ]H<sub>2</sub>O.
  - Elute the [ $^{18}\text{F}$ ]fluoride from the QMA cartridge using a solution of K<sub>2</sub>CO<sub>3</sub> and K<sub>222</sub> in acetonitrile/water.
- Azeotropic Drying:
  - Transfer the eluted [ $^{18}\text{F}$ ]fluoride solution to a reaction vessel.
  - Evaporate the solvent to dryness under a stream of nitrogen at an elevated temperature to form the anhydrous K[ $^{18}\text{F}$ ]/K<sub>222</sub> complex. Repeat with additions of anhydrous acetonitrile to ensure complete drying.
- [ $^{18}\text{F}$ ]SuFEx Reaction:
  - Dissolve the aryl fluorosulfate precursor in anhydrous acetonitrile.
  - Add the precursor solution to the reaction vessel containing the dried K[ $^{18}\text{F}$ ]/K<sub>222</sub> complex.
  - Allow the reaction to proceed at room temperature for the optimized reaction time (typically 30 seconds to 5 minutes).

- Purification:
  - Quench the reaction by adding water.
  - Load the reaction mixture onto a pre-conditioned C18 cartridge.
  - Wash the cartridge with water to remove unreacted [ $^{18}\text{F}$ ]fluoride and other polar impurities.
  - Elute the desired [ $^{18}\text{F}$ ]-labeled aryl fluorosulfate from the C18 cartridge with ethanol.
- Quality Control:
  - Analyze the final product for radiochemical purity using radio-HPLC or radio-TLC.
  - Determine the molar activity.

## Visualizing the Workflow and Chemistry

The following diagrams, generated using the DOT language, illustrate the key processes in SuFEx-mediated radiotracer development.





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